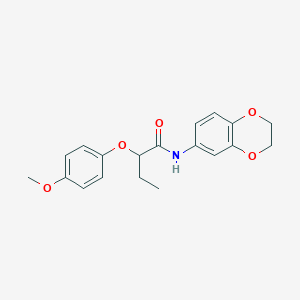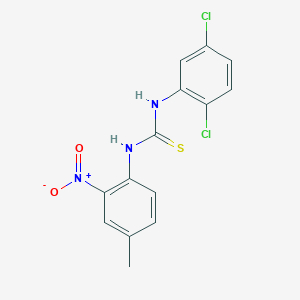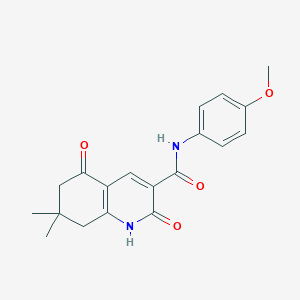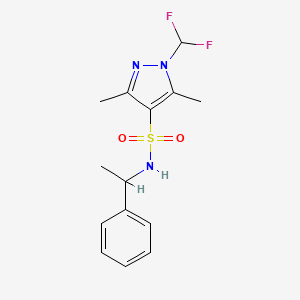![molecular formula C17H21ClN2O2S2 B4709215 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4709215.png)
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine
Übersicht
Beschreibung
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine, commonly known as TCS-1102, is a small molecule drug that has been studied for its potential therapeutic applications in various diseases. TCS-1102 belongs to the class of piperazine compounds and has been shown to exhibit a range of biological activities.
Wirkmechanismus
The mechanism of action of TCS-1102 is not fully understood, but it is believed to exert its biological effects through the modulation of various signaling pathways. TCS-1102 has been shown to inhibit the activity of the protein kinase C (PKC) family of enzymes, which play a critical role in cell signaling and regulation. TCS-1102 has also been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
TCS-1102 has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, TCS-1102 has been shown to induce apoptosis and inhibit cell proliferation. In inflammation, TCS-1102 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In neurological disorders, TCS-1102 has been studied for its potential as a neuroprotective agent.
Vorteile Und Einschränkungen Für Laborexperimente
TCS-1102 has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. TCS-1102 has been extensively studied for its potential therapeutic applications in various diseases, which makes it a promising candidate for further research. However, there are also limitations to using TCS-1102 in lab experiments. The mechanism of action is not fully understood, and more research is needed to fully elucidate its biological effects. Additionally, TCS-1102 has not been studied in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on TCS-1102. One area of research is to further elucidate the mechanism of action of TCS-1102. This will help to better understand its biological effects and potential therapeutic applications. Another area of research is to study the safety and efficacy of TCS-1102 in clinical trials. This will help to determine whether TCS-1102 is a safe and effective drug for human use. Additionally, future research could focus on optimizing the synthesis and purification of TCS-1102 to improve its yield and purity.
Wissenschaftliche Forschungsanwendungen
TCS-1102 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, TCS-1102 has been shown to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. Inflammation research has shown that TCS-1102 can inhibit the production of pro-inflammatory cytokines and chemokines. In neurological disorders, TCS-1102 has been studied for its potential as a neuroprotective agent.
Eigenschaften
IUPAC Name |
1-(4-chloro-2,5-dimethylphenyl)sulfonyl-4-(thiophen-2-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2S2/c1-13-11-17(14(2)10-16(13)18)24(21,22)20-7-5-19(6-8-20)12-15-4-3-9-23-15/h3-4,9-11H,5-8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRPATDCHWXRFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCN(CC2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4709148.png)

![ethyl 5-methyl-2-[(1-piperidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4709164.png)



![N-(2,5-dimethoxyphenyl)-2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4709185.png)
![methyl 5-methyl-4-phenyl-2-({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4709193.png)
![1-{[(3-fluorobenzyl)thio]acetyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4709223.png)
![N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4709227.png)
![N~2~-(3-chlorobenzyl)-N~1~-(2,6-diethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4709231.png)

![3-(2-chloro-6-fluorophenyl)-5-methyl-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}-4-isoxazolecarboxamide](/img/structure/B4709242.png)
![N,N-dimethyl-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,4-benzenediamine](/img/structure/B4709248.png)